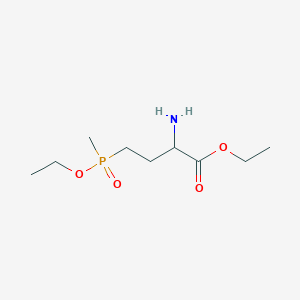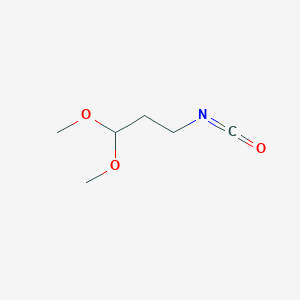
(3R)-3-amino-3-(2-chlorophenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-amino-3-(2-chlorophenyl)propan-1-ol is a chiral compound with a specific three-dimensional arrangement It contains an amino group, a chlorophenyl group, and a hydroxyl group attached to a three-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(2-chlorophenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2-chlorophenyl)acetone, using a chiral reducing agent to ensure the desired stereochemistry. The reaction typically requires a catalyst such as a chiral oxazaborolidine and a reducing agent like borane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors and chiral catalysts to achieve high yields and enantiomeric purity. The process is optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-amino-3-(2-chlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield (2-chlorophenyl)acetone, while reduction could produce various amines or alcohols.
Aplicaciones Científicas De Investigación
(3R)-3-amino-3-(2-chlorophenyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism by which (3R)-3-amino-3-(2-chlorophenyl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (3S)-3-amino-3-(2-chlorophenyl)propan-1-ol
- (3R)-3-amino-3-(4-chlorophenyl)propan-1-ol
- (3R)-3-amino-3-(2-fluorophenyl)propan-1-ol
Uniqueness
(3R)-3-amino-3-(2-chlorophenyl)propan-1-ol is unique due to its specific stereochemistry and the presence of the 2-chlorophenyl group. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications where stereochemistry is crucial.
Propiedades
Fórmula molecular |
C9H12ClNO |
|---|---|
Peso molecular |
185.65 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-(2-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12ClNO/c10-8-4-2-1-3-7(8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m1/s1 |
Clave InChI |
MJTCBVJNSSTRIS-SECBINFHSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)[C@@H](CCO)N)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C(CCO)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-{4-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13622387.png)





![[1-(4-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13622452.png)


